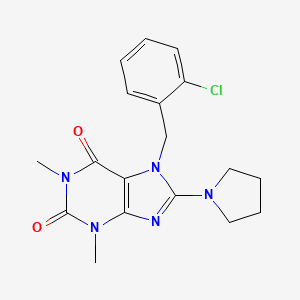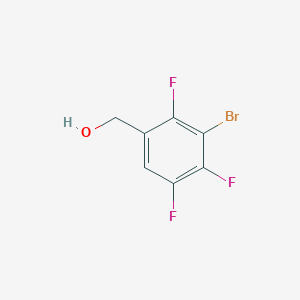
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly known as the CPD-1 inhibitor and has gained a lot of attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the inhibition of CPD-1. CPD-1 is an immune checkpoint receptor that is expressed on T cells and plays a crucial role in regulating the immune response. When CPD-1 binds to its ligand, it sends a signal to the T cell to become inactive, which helps to prevent the immune system from attacking healthy cells. However, in cancer and autoimmune diseases, this mechanism can be exploited by the disease to evade the immune system. CPD-1 inhibitors such as 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione block the interaction between CPD-1 and its ligand, which allows the T cells to become activated and attack the cancer or autoimmune cells.
Biochemical and Physiological Effects:
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can enhance the proliferation and cytokine production of T cells. In vivo studies have shown that it can enhance the anti-tumor immune response and improve survival in animal models of cancer. Additionally, it has been shown to reduce the severity of symptoms in animal models of autoimmune diseases.
実験室実験の利点と制限
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a potent and selective inhibitor of CPD-1, which makes it a valuable tool for investigating the role of CPD-1 in the immune response. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to using 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione in lab experiments. It is a relatively new compound, and there is still much to be learned about its pharmacology and toxicology. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease contexts.
将来の方向性
There are several future directions for research on 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. One direction is to investigate its potential as a cancer immunotherapy. CPD-1 inhibitors have shown promise in clinical trials for the treatment of various cancers, and 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be a valuable addition to this class of drugs.
Another direction is to investigate its potential as a treatment for autoimmune diseases. CPD-1 inhibitors have shown promise in animal models of autoimmune diseases, and 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be a valuable tool for investigating the role of CPD-1 in these diseases.
Finally, there is also potential for the development of new CPD-1 inhibitors based on the structure of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. By understanding the structure-activity relationship of this compound, it may be possible to design more potent and selective CPD-1 inhibitors for use as therapeutics.
Conclusion:
In conclusion, 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a promising compound with potential therapeutic applications in cancer and autoimmune diseases. Its mechanism of action involves the inhibition of CPD-1, which allows the immune system to become activated and attack cancer or autoimmune cells. While there is still much to be learned about this compound, its low toxicity and good pharmacokinetic properties make it a valuable tool for investigating the role of CPD-1 in the immune response.
合成法
The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several steps. The first step involves the reaction of 2,6-dichloropurine with sodium hydride to form 2,6-dichloropurine sodium salt. The second step involves the reaction of 2,6-dichloropurine sodium salt with 2-chlorobenzyl chloride in the presence of potassium carbonate to form 7-(2-chlorobenzyl)-2,6-dichloropurine. The third step involves the reaction of 7-(2-chlorobenzyl)-2,6-dichloropurine with N-methylpyrrolidine in the presence of potassium carbonate to form 7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione.
科学的研究の応用
7-(2-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of CPD-1, which is an enzyme that plays a crucial role in the immune response. CPD-1 inhibitors have been shown to enhance the anti-tumor immune response and have been investigated as potential cancer immunotherapies. Additionally, CPD-1 inhibitors have also been investigated for their potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-6-10-23/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCBEPKXQPKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2712712.png)

![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)
![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)
![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)
![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)